molecular formula C23H18ClNO5 B11049757 N-{7-[(2-chlorophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-2-phenoxyacetamide

N-{7-[(2-chlorophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-2-phenoxyacetamide

Cat. No.: B11049757
M. Wt: 423.8 g/mol
InChI Key: IKUNNTBXGBAHGI-UHFFFAOYSA-N
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Description

N-{7-[(2-chlorophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-2-phenoxyacetamide is a complex organic compound characterized by its unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{7-[(2-chlorophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-2-phenoxyacetamide typically involves multiple steps. The initial step often includes the formation of the benzodioxin ring, followed by the introduction of the chlorophenyl group through a carbonylation reaction. The final step involves the attachment of the phenoxyacetamide group under specific reaction conditions, such as controlled temperature and pH.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process typically includes rigorous purification steps, such as recrystallization and chromatography, to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

N-{7-[(2-chlorophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-2-phenoxyacetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.

    Substitution: Common in organic chemistry, substitution reactions can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions often involve nucleophiles or electrophiles, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-{7-[(2-chlorophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-2-phenoxyacetamide has several applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{7-[(2-chlorophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-2-phenoxyacetamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For instance, it may inhibit certain enzymes or receptors, thereby altering cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{7-[(2-chlorophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-2-phenoxyacetamide is unique due to its specific chlorophenyl group, which can influence its chemical reactivity and biological activity

Properties

Molecular Formula

C23H18ClNO5

Molecular Weight

423.8 g/mol

IUPAC Name

N-[7-(2-chlorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2-phenoxyacetamide

InChI

InChI=1S/C23H18ClNO5/c24-18-9-5-4-8-16(18)23(27)17-12-20-21(29-11-10-28-20)13-19(17)25-22(26)14-30-15-6-2-1-3-7-15/h1-9,12-13H,10-11,14H2,(H,25,26)

InChI Key

IKUNNTBXGBAHGI-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=C(C(=C2)NC(=O)COC3=CC=CC=C3)C(=O)C4=CC=CC=C4Cl

Origin of Product

United States

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